2-benzenesulfonamido-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide

Carbonic Anhydrase IX Cancer Hypoxia Sulfonamide Inhibitors

2-Benzenesulfonamido-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide (CAS 1021259-73-3) belongs to the benzenesulfonamido-thiazole-4-carboxamide class, a scaffold recognized for inhibiting human carbonic anhydrase (CA) isoforms, particularly the tumor-associated CA IX. The molecule features a 2,6-difluorophenylmethyl substituent on the carboxamide nitrogen, a structural feature distinct from its close analogs that typically bear mono-fluoro, methoxy, or unsubstituted phenyl groups.

Molecular Formula C17H13F2N3O3S2
Molecular Weight 409.4 g/mol
CAS No. 1021259-73-3
Cat. No. B6531231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzenesulfonamido-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide
CAS1021259-73-3
Molecular FormulaC17H13F2N3O3S2
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCC3=C(C=CC=C3F)F
InChIInChI=1S/C17H13F2N3O3S2/c18-13-7-4-8-14(19)12(13)9-20-16(23)15-10-26-17(21-15)22-27(24,25)11-5-2-1-3-6-11/h1-8,10H,9H2,(H,20,23)(H,21,22)
InChIKeyWHSJIEAJDRIMEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Spec Guide: 2-Benzenesulfonamido-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide (CAS 1021259-73-3) for Carbonic Anhydrase IX-Targeted Research


2-Benzenesulfonamido-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide (CAS 1021259-73-3) belongs to the benzenesulfonamido-thiazole-4-carboxamide class, a scaffold recognized for inhibiting human carbonic anhydrase (CA) isoforms, particularly the tumor-associated CA IX [1]. The molecule features a 2,6-difluorophenylmethyl substituent on the carboxamide nitrogen, a structural feature distinct from its close analogs that typically bear mono-fluoro, methoxy, or unsubstituted phenyl groups [2]. While the compound appears in patents covering CA IX inhibitors, publicly available quantitative binding or selectivity data for this specific CAS number remains unavailable in the peer-reviewed literature as of the search date.

Why 2-Benzenesulfonamido-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide Cannot Be Replaced by Generic Thiazole-Sulfonamide Analogs


Within the thiazole-benzenesulfonamide CA inhibitor class, the nature and position of substituents on the N-aryl/benzyl moiety profoundly influence CA isoform selectivity, intrinsic binding affinity, and pharmacokinetic profile [1]. For example, in a series of para-substituted thiazolylbenzenesulfonamides, switching from an H to a Cl substituent altered the intrinsic Kd for CA IX from nanomolar to picomolar ranges, demonstrating that even minor structural modifications produce non-linear changes in target engagement [1]. The hydrophobic 2,6-difluorophenylmethyl tail of the target compound is expected to differently mold to the CA IX active site's hydrophobic pocket compared to the 4-fluorophenylmethyl or 3-methoxyphenyl variants commonly listed as in-stock alternatives . Substituting any of these analogs without head-to-head validation risks altering CA isoform selectivity, cellular permeability, or off-target liability, directly impacting experimental reproducibility.

Quantitative Differentiation Evidence: 2-Benzenesulfonamido-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide vs. Closest Analogs


CA IX Binding Affinity: Predicted vs. Observed Comparator Landscape

No experimentally measured Ki, IC50, or Kd value for the target compound was identified in peer-reviewed literature or patents within the search scope. The closest structurally characterized analogs include 2-benzenesulfonamido-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide, for which CA IX inhibition is claimed but numerical values remain undisclosed in public sources. By class-level inference, 2-benzenesulfonamido-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide, a thiazole-4-carboxamide bearing an electron-withdrawing para substituent, exhibits a CA IX IC50 of 12 nM . This value provides a provisional benchmark for the scaffold, but the ortho,ortho'-difluoro substitution pattern of the target compound is non-equivalent to the para-OCF3 group and is predicted to differentially orient the tail within the CA IX active site based on molecular docking analyses of related trisubstituted thiazole-benzenesulfonamide conjugates [1].

Carbonic Anhydrase IX Cancer Hypoxia Sulfonamide Inhibitors

Molecular Docking-Predicted Hydrophobic Tail Fit into CA IX Active Site

In silico docking of analog 2,4,5-trisubstituted thiazole-benzenesulfonamide conjugates (RSC Adv., 2023) demonstrated that the hydrophobic tail occupies a critical pocket near the zinc-bound catalytic His94 residue, with binding free energies (ΔGbinding MM-PBSA) reaching −9.6 kcal mol⁻¹ for an optimized methyl-substituted thiosemicarbazone derivative [1]. The target compound's 2,6-difluorophenylmethyl tail presents a larger, more hydrophobic, and conformationally distinct tail compared to the methyl or unsubstituted phenyl tails in the published docking set. Although no explicit docking calculation for CAS 1021259-73-3 exists, the established SAR principle that 'hydrophobic bulk at the tail position enhances CA IX binding enthalpy while modulating selectivity over CA II' [2] supports the rationale that the 2,6-difluoro pattern could yield a binding profile different from 4-fluoro or 3-methoxy analogs.

Molecular Docking Hydrophobic Pocket CA IX Selectivity

Cytotoxicity Enhancement Attributed to the Thiazole-4-Carboxamide Scaffold in Cancer Cell Lines

The RSC Advances 2023 study evaluated the cytotoxicity of 2,4,5-trisubstituted thiazole-benzenesulfonamide hybrids against HepG-2, Caco-2, and MCF-7 cancer cell lines. A cyclized 2,4-disubstituted thiazole (compound 4) enhanced cytotoxicity by 9-fold (HepG-2), 4-fold (Caco-2), and 2-fold (MCF-7) relative to the non-cyclized thiosemicarbazone precursor [1]. While these figures refer to a 1,3,4-thiadiazole-benzenesulfonamide-thiazole conjugate rather than the target thiazole-4-carboxamide, they demonstrate that the thiazole ring closure at the 4-position is a key driver of antiproliferative activity. The target compound, which already contains a cyclized thiazole-4-carboxamide core, is thus mechanistically aligned with the activated scaffold. No direct cytotoxicity data for CAS 1021259-73-3 are available, but the class-level evidence confirms the pharmacophoric relevance of the thiazole-4-carboxamide motif [2].

Cytotoxicity HepG-2 MCF-7 Anticancer Activity

Thermodynamic Binding Fingerprint of Thiazole Moiety in CA Isoform Selectivity

The 2018 Bioorganic Chemistry study determined the intrinsic binding thermodynamics for four series of thiazole-substituted benzenesulfonamides across all 12 human CA isoforms using fluorescent thermal shift assays. For para-substituted compounds (1a–c), intrinsic Kd values reached as low as 30 pM, while observed Kd values were approximately 70 nM, highlighting a >2000-fold difference between intrinsic and observed binding due to pH-dependent sulfonamide protonation [1]. These data establish that the thiazole ring contributes significantly to the binding enthalpy and that meta-substituted analogs (3a–c) gain selectivity advantages over para-substituted ones. The target compound, with its thiazole-4-carboxamide linked to a 2,6-difluorobenzyl tail via an amide bond, introduces an additional hydrogen-bonding element absent in the directly linked thiazolylbenzenesulfonamides, potentially altering the intrinsic/observed affinity ratio and isoform selectivity in ways not yet quantified [2].

Intrinsic Binding Affinity Selectivity Thermodynamic Profiling

Optimal Application Scenarios for 2-Benzenesulfonamido-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide Based on Structural Differentiation


CA IX-Selective Inhibitor Probe Development for Hypoxic Tumor Models

The ortho,ortho'-difluoro substitution pattern is expected to limit rotational freedom of the benzyl tail, potentially enhancing shape complementarity to the CA IX hydrophobic pocket over CA II, as inferred from molecular docking of analogous trisubstituted thiazole conjugates [1]. This compound is appropriate for laboratories establishing SAR around the N-benzyl substituent and requiring a unique tail variant not available from generic analog sets.

Thermodynamic Binding Fingerprinting to Differentiate CA IX from CA II

Given the class-level observation that intrinsic and observed Kd values can diverge by >2000-fold for thiazole-benzenesulfonamides [1], this compound's carboxamide linker introduces an additional protonation-state variable. Researchers performing isothermal titration calorimetry (ITC) or FTSA across a panel of CA isoforms can use this compound to map how the linker and 2,6-difluoro tail together influence the binding enthalpy/entropy signature.

Cytotoxicity Screening in 2,6-Difluorophenyl-Responsive Cancer Cell Lines

Although no direct cytotoxicity data exist for this compound, the thiazole-4-carboxamide core has been linked to 9-fold cytotoxicity enhancement in HepG-2 cells upon cyclization [1]. Integrating this molecule into a panel alongside the 4-fluorobenzyl and 3-methoxy analogs would reveal whether the 2,6-difluoro substitution improves antiproliferative potency, guiding procurement of follow-up libraries.

Selectivity Profiling Against the Full CA Isoform Panel

The 2018 Bioorganic Chemistry study established a 12-isoform profiling platform for thiazole-benzenesulfonamides [1]. This compound, bearing a carboxamide-extended tail, is a prime candidate for submission to such a panel to determine whether the amide spacer enhances selectivity for membrane-bound CA IX/XII over cytosolic CA I/II, directly informing its procurement value over amide-lacking analogs.

Quote Request

Request a Quote for 2-benzenesulfonamido-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.